molecular formula C21H27N3O2 B6042526 N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine

N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine

Cat. No. B6042526
M. Wt: 353.5 g/mol
InChI Key: QQJINPDLYRDFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine, also known as MPA, is a compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an interesting target for study in various fields of research. In

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs. This inhibition can lead to increased levels of drugs in the body, which can have a variety of effects depending on the drug being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine are varied and depend on the specific application being studied. In general, N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has been shown to have an inhibitory effect on certain enzymes involved in drug metabolism. This can lead to increased levels of drugs in the body, which can have a variety of effects. N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can be useful for studying the metabolism of specific drugs and for developing new drugs that are more effective. However, there are also limitations to using N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine in lab experiments. For example, its effects on different enzymes can be difficult to predict, and it can be difficult to determine the optimal concentration of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine to use in experiments.

Future Directions

There are many potential future directions for research on N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine. One area of interest is the development of new drugs that are more effective at inhibiting specific enzymes. Another area of interest is the use of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine and its potential effects on different enzymes and physiological systems.
Conclusion:
In conclusion, N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine is a compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure has made it an interesting target for study in various fields of research. The synthesis method of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has been optimized to produce high yields of pure N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine. N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has been shown to have a variety of applications in different fields of research, including the study of drug metabolism and the treatment of cancer and inflammation. Its mechanism of action is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes. N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for research on N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine, including the development of new drugs and the study of its effects on different physiological systems.

Synthesis Methods

The synthesis method of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine involves the reaction of 2-pyridinecarboxylic acid with 1-azepanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with 2-methoxyethanol and hydrochloric acid to obtain N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine. This method has been optimized to produce high yields of pure N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine.

Scientific Research Applications

N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine has been studied extensively for its potential use in scientific research. It has been shown to have a variety of applications in different fields of research. One of the most common uses of N-(2-methoxyethyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine is as a tool for studying the activity of enzymes that are involved in the metabolism of drugs. It has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

[6-(2-methoxyethylamino)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-15-12-22-20-10-9-19(16-23-20)21(25)24-13-5-8-18(11-14-24)17-6-3-2-4-7-17/h2-4,6-7,9-10,16,18H,5,8,11-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJINPDLYRDFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=C1)C(=O)N2CCCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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